molecular formula C9H7Br5O B14440870 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene CAS No. 79415-46-6

1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene

Cat. No.: B14440870
CAS No.: 79415-46-6
M. Wt: 530.7 g/mol
InChI Key: XFODZBFAUIPPPP-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene: is a brominated aromatic compound with the molecular formula C9H7Br5O . This compound is characterized by the presence of five bromine atoms and an ethoxymethyl group attached to a benzene ring. It is known for its high bromine content, which imparts unique chemical properties and makes it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene typically involves the bromination of an appropriate benzene derivative. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using efficient and cost-effective methods. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving brominated aromatic compounds and their biological effects.

    Medicine: Research on the potential medicinal properties of brominated compounds may involve this compound.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene involves its interaction with molecular targets and pathways in chemical reactions. The bromine atoms and the ethoxymethyl group play crucial roles in determining the reactivity and selectivity of the compound in various reactions. The specific pathways and targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This uniqueness makes it valuable in specific applications where such properties are desired .

Properties

CAS No.

79415-46-6

Molecular Formula

C9H7Br5O

Molecular Weight

530.7 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(ethoxymethyl)benzene

InChI

InChI=1S/C9H7Br5O/c1-2-15-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H2,1H3

InChI Key

XFODZBFAUIPPPP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

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